Ethyl 2,4-Difluoro-5-nitrobenzoate

Process chemistry Route scouting Cost of goods

Process teams synthesizing kinase inhibitor intermediates face unnecessary esterification steps when using the methyl ester or free acid routes. Ethyl 2,4-difluoro-5-nitrobenzoate eliminates this burden: • 95% single-step nitration yield from ethyl 2,4-difluorobenzoate, eliminating a separate esterification stage • 12.2°C higher boiling point (322.3°C vs. 310.1°C) widens the safe thermal operating window for solvent-free or high-temperature SNAr reactions • Pre-activated ethyl ester obviates stoichiometric EDC/HOBt/HATU coupling reagents in amide library synthesis, reducing per-well costs in high-throughput campaigns. Supplied at ≥98% purity with Certificate of Analysis for batch-to-batch consistency in GMP-adjacent manufacturing.

Molecular Formula C9H7F2NO4
Molecular Weight 231.15 g/mol
CAS No. 179011-37-1
Cat. No. B1358458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-Difluoro-5-nitrobenzoate
CAS179011-37-1
Molecular FormulaC9H7F2NO4
Molecular Weight231.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3
InChIKeyHKGIEPXOWGJFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Difluoro-5-nitrobenzoate Overview


Ethyl 2,4-difluoro-5-nitrobenzoate (C₉H₇F₂NO₄, MW 231.15) is a fluorinated nitroaromatic ester featuring a 2,4-difluoro substitution pattern and a 5-nitro group on the benzoate ring. This substitution architecture imparts a unique combination of electron deficiency and nucleophilic aromatic substitution (SNAr) reactivity at the fluorine-bearing positions, while the ethyl ester provides a balance of lipophilicity (LogP ~2.2–2.57) and hydrolytic stability relative to shorter-chain ester analogs . It is commercially available at purities of ≥97–98% from multiple global suppliers and serves as a key intermediate in the synthesis of kinase inhibitors—including dasatinib analogs—and other bioactive scaffolds where the 2,4-difluoro-5-nitro motif is exploited for metabolic stability and target engagement .

Ethyl 2,4-Difluoro-5-nitrobenzoate: Substitution Risks


The 2,4-difluoro-5-nitrobenzoate scaffold is highly sensitive to the identity of the ester moiety, which governs three critical process parameters: (i) the preferred synthetic route and achievable yield, (ii) the physicochemical profile (LogP, boiling point, solubility) that dictates downstream reaction compatibility, and (iii) the reactivity hierarchy in sequential functionalization steps. The ethyl ester (target compound) can be accessed via direct nitration of commercially available ethyl 2,4-difluorobenzoate in a single step, whereas the methyl ester typically requires a two-step sequence via the free acid [1]. Substituting the ethyl ester for the free acid introduces an additional carboxylic acid activation step and risks ester hydrolysis during nucleophilic substitution or reduction reactions . These differences translate directly into divergent process mass intensities, impurity profiles, and overall costs at scale, making uninformed substitution a material risk in both discovery and process chemistry settings.

Ethyl 2,4-Difluoro-5-nitrobenzoate: Evidence vs. Analogs


Direct Nitration Efficiency: Ethyl vs. Methyl Ester

The ethyl ester is accessible in a single-step direct nitration of ethyl 2,4-difluorobenzoate with HNO₃/H₂SO₄ at 0°C for 2 hours, affording a 95% isolated yield . In contrast, the methyl analog (CAS 125568-71-0) is most commonly prepared via a two-step sequence: nitration of 2,4-difluorobenzoic acid (98% yield) followed by Fischer esterification with methanol/H₂SO₄ under reflux for 15 hours (92% yield), giving a cumulative yield of approximately 90% with a significantly longer cycle time [1]. The single-step route to the ethyl ester eliminates one workup, reduces solvent consumption, and shortens overall process time.

Process chemistry Route scouting Cost of goods

Thermal Stability: Ethyl Ester vs. Methyl Ester

The ethyl ester exhibits a predicted boiling point of 322.3 ± 42.0°C at 760 mmHg, compared to 310.1 ± 42.0°C for the methyl ester (CAS 125568-71-0) . This 12.2°C higher boiling point (nominal midpoint difference) provides a wider thermal operating window for reactions conducted at elevated temperatures, including solvent-free nucleophilic substitutions and distillative workups. The higher boiling point is consistent with the increased molecular weight (231.15 vs. 217.13 g/mol) and reflects stronger intermolecular dispersion forces conferred by the ethyl ester moiety.

Thermal stability Reaction engineering Solvent-free synthesis

Lipophilicity: Ethyl vs. Methyl Ester

The ethyl ester has a measured/calculated LogP of 2.57, while the methyl ester (CAS 125568-71-0) has a LogP of 2.18 (ChemSrc) or 1.18 (ACD/Labs/ ChemSpider) . This 0.39–1.39 LogP unit increase corresponds to a theoretical 2.5- to 24-fold enhancement in octanol–water partition coefficient, which can be exploited in medicinal chemistry programs where the ester is retained in the final bioactive molecule (e.g., as a prodrug moiety) to modulate membrane permeability and oral bioavailability. The ethyl ester also exhibits a higher number of rotatable bonds (4 vs. 3), which may confer subtle entropic advantages in target binding .

Lipophilicity Drug-likeness ADME optimization

Amidation Efficiency: Ethyl Ester vs. Free Acid

The ethyl ester can be directly converted to amides via aminolysis or can serve as a precursor to the acid chloride (2,4-difluoro-5-nitrobenzoyl chloride) for subsequent coupling . In contrast, the free acid 2,4-difluoro-5-nitrobenzoic acid (CAS 153775-33-8) has a predicted pKa of approximately 2, indicating that it will be predominantly ionized under typical amide coupling conditions (pH >4) and requires in situ activation with coupling reagents (e.g., EDC/HOBt, HATU) or pre-conversion to the acid chloride . The pre-esterified ethyl derivative eliminates one synthetic transformation, reducing reagent costs and simplifying purification when the target is an amide or hydrazide derivative.

Amidation Coupling efficiency Step economy

SNAr Regioselectivity: Ester Electronic Effects

The 2,4-difluoro-5-nitrobenzoate scaffold presents two electronically distinct fluorine leaving groups for sequential nucleophilic aromatic substitution (SNAr). The fluorine at the 4-position (para to the nitro group) is activated by both the nitro and ester groups and is generally the most reactive site, while the fluorine at the 2-position (ortho to the ester, meta to nitro) is less activated, allowing stepwise orthogonal substitution . The choice of ester (ethyl vs. methyl) subtly modulates the electron-withdrawing character at the ester position: the ethyl ester is slightly more electron-donating (via inductive effect of the ethyl group) than the methyl ester [1], which can shift the relative activation of the 4-F vs. 2-F positions. In practice, with sodium methoxide as nucleophile, ethyl 2,4-difluoro-5-nitrobenzoate undergoes selective mono-substitution at the 4-position to yield ethyl 2-fluoro-4-methoxy-5-nitrobenzoate, a regiochemical outcome attributed to the combined directing effects of nitro and ester groups .

SNAr regioselectivity Orthogonal functionalization Diversity-oriented synthesis

Dasatinib Precursor: Ethyl Ester Intermediate

The 2,4-difluoro-5-nitrobenzoate scaffold—specifically in its ester form—has been explicitly cited as a key intermediate in the synthesis of dasatinib analogs, a class of BCR-ABL/Src kinase inhibitors used in chronic myeloid leukemia therapy . The fluorine atoms at the 2- and 4-positions contribute to metabolic stability by blocking CYP-mediated oxidative metabolism at those sites, while the nitro group serves as a latent amine for downstream diversification [1]. Patent literature (e.g., US9108954B2, WO2010/100249) describes synthetic routes employing this ethyl ester intermediate, validating its industrial relevance in pharmaceutical process chemistry [2]. The ethyl ester is preferred over the free acid in these routes because it avoids the need for protecting group strategies on the carboxylic acid during subsequent transformations.

Kinase inhibitors Dasatinib Oncology medicinal chemistry

Ethyl 2,4-Difluoro-5-nitrobenzoate: Application Scenarios


Process-Scale Nitration for Kinase Inhibitor Intermediates

For process chemistry teams developing scalable routes to dasatinib analogs or related kinase inhibitors, the ethyl ester offers a 95% single-step nitration yield , eliminating the need for a separate esterification stage that the methyl ester route demands. This step reduction directly lowers solvent consumption, waste generation, and cycle time in multi-kilogram campaigns. Procurement of Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS 179011-37-1) as a pre-qualified intermediate with Certificate of Analysis (≥97% purity, ISO-certified suppliers ) ensures batch-to-batch consistency for GMP-adjacent manufacturing.

High-Temperature Solvent-Free SNAr Reactions

When synthetic protocols require nucleophilic aromatic substitution under solvent-free conditions or at temperatures exceeding 300°C, the 12.2°C higher boiling point of the ethyl ester relative to the methyl ester (322.3°C vs. 310.1°C) provides a wider safe operating window. This thermal margin reduces the risk of reagent loss through volatilization and enables more precise stoichiometric control, which is critical for minimizing impurities in subsequent steps of multi-step syntheses of agrochemical or pharmaceutical targets.

Prodrug Design: LogP-Driven Permeability Optimization

In lead optimization campaigns where the 2,4-difluoro-5-nitrobenzoate ester is retained in the final bioactive molecule (e.g., as a prodrug element), the LogP of 2.57 for the ethyl ester provides a 0.39–1.39 unit increase over the methyl ester (LogP 2.18 or 1.18) , corresponding to a theoretical 2.5- to 24-fold enhancement in membrane partitioning. This differential can be decisive in meeting permeability targets without introducing additional heteroatoms or chiral centers that would complicate synthesis.

Amide Library Synthesis via Direct Aminolysis

For combinatorial chemistry or parallel synthesis campaigns generating amide-linked libraries from the 2,4-difluoro-5-nitrobenzoate scaffold, the ethyl ester serves as a pre-activated carboxylic acid surrogate . This avoids the stoichiometric coupling reagents (EDC, HOBt, HATU) required when starting from the free acid (pKa ~2) , reducing per-well reagent costs in high-throughput settings and simplifying automated liquid handling workflows where reagent pre-mixing steps are operationally burdensome.

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